N-(3,4-dimethoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC14770513
Molecular Formula: C18H19N5O3
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5O3 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C18H19N5O3/c1-12-20-21-22-23(12)15-7-5-14(6-8-15)18(24)19-11-13-4-9-16(25-2)17(10-13)26-3/h4-10H,11H2,1-3H3,(H,19,24) |
| Standard InChI Key | JUQQINVAYXRTKV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Introduction
Understanding the Compound
The compound N-(3,4-dimethoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic molecule composed of three distinct structural components:
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3,4-Dimethoxybenzyl Group: This moiety contains a benzene ring substituted with two methoxy groups (-OCH₃) at the 3rd and 4th positions and a benzyl (-CH₂-) linker.
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Tetrazole Ring: A five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom, substituted with a methyl group at the 5th position.
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Benzamide Core: A benzene ring directly attached to an amide functional group (-CONH-), which serves as the central scaffold linking the other two components.
Potential Applications
Based on structural features, this compound may have applications in various fields:
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Pharmaceuticals:
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The tetrazole ring is often used as a bioisostere for carboxylic acids in drug design due to its similar electronic properties and ability to form hydrogen bonds. It is found in drugs like angiotensin receptor blockers (e.g., losartan).
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The dimethoxybenzyl group may enhance lipophilicity, potentially improving cell membrane permeability.
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Benzamides are common in medicinal chemistry for their versatility in binding to biological targets.
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Biological Activity:
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Compounds with tetrazole rings have been studied for antimicrobial, anticancer, and anti-inflammatory properties.
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Methoxy-substituted aromatic rings are known to interact with enzymes or receptors through π-π stacking or hydrophobic interactions.
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Synthesis Pathways
The synthesis of such compounds typically involves:
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Formation of the Tetrazole Ring:
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Tetrazoles are often synthesized by reacting azides with nitriles under acidic or thermal conditions.
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Amide Bond Formation:
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The benzamide core can be constructed using coupling reactions between a carboxylic acid (or acid chloride) and an amine group.
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Introduction of the Dimethoxybenzyl Group:
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This step may involve nucleophilic substitution or reductive amination reactions using 3,4-dimethoxybenzaldehyde as a precursor.
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Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): To identify proton and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups (e.g., C=O stretch for amide).
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High-Performance Liquid Chromatography (HPLC): For purity analysis.
Research Insights
While specific studies on this compound are unavailable in the search results, similar compounds have been explored for:
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Anticancer activity through apoptosis induction.
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Antimicrobial properties against resistant bacterial strains.
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Anti-inflammatory effects by inhibiting enzymes like cyclooxygenase or lipoxygenase.
Further research would involve computational docking studies to predict binding affinity to biological targets, followed by in vitro and in vivo assays to validate activity.
If you require deeper insights into its synthesis or biological evaluation, additional literature reviews or experimental data would be necessary. Let me know if you’d like assistance with a specific aspect!
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